MBP146-78

PKG inhibition Parasitology Kinase inhibitor

Generic PKG inhibitors lack species selectivity and potency for parasitic isoforms, risking failed target engagement. MBP146-78 delivers precise, validated inhibition: • Sub-nanomolar potency: IC50 0.7 nM (E. tenella PKG), 6.0 nM (P. falciparum PKG), enabling complete target blockade at low concentrations. • Reversible cytostatic activity against T. gondii (cellular IC50 210 nM), permitting temporal control in live-cell imaging and washout experiments. • Validated in phosphoproteomic studies for PKG downstream target identification in apicomplexan parasites, ensuring reliable systems-level analyses.

Molecular Formula C21H22FN3
Molecular Weight 335.4 g/mol
CAS No. 188343-77-3
Cat. No. B1663845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBP146-78
CAS188343-77-3
Synonyms4-(2-(4-fluorophenyl)-5-(1-methylpiperidine-4-yl)-1H-pyrrol-3-yl)pyridine
P-(FP)-MP-PP
Molecular FormulaC21H22FN3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)C2=CC(=C(N2)C3=CC=C(C=C3)F)C4=CC=NC=C4
InChIInChI=1S/C21H22FN3/c1-25-12-8-16(9-13-25)20-14-19(15-6-10-23-11-7-15)21(24-20)17-2-4-18(22)5-3-17/h2-7,10-11,14,16,24H,8-9,12-13H2,1H3
InChIKeyRBWNFHXBUDPAIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MBP146-78: Potent & Selective PKG Inhibitor


MBP146-78 (CAS 188343-77-3) is a potent and selective inhibitor of cyclic GMP (cGMP)-dependent protein kinases, also known as Protein Kinase G (PKG) . The compound exhibits low nanomolar inhibitory activity against parasitic PKG isoforms, including those from Eimeria tenella, Toxoplasma gondii, and Plasmodium falciparum, and displays cytostatic effects against Toxoplasma gondii tachyzoites in vitro . MBP146-78 is widely utilized as a chemical probe to dissect PKG-mediated signaling pathways in apicomplexan parasites and to validate PKG as a therapeutic target for parasitic infections .

MBP146-78 vs. Generic PKG Inhibitors


PKG inhibitors, while sharing a common nominal target, exhibit profound differences in potency, species selectivity, and cellular activity profiles. MBP146-78 demonstrates picomolar to low nanomolar IC50 values against parasitic PKG isoforms, whereas widely used alternatives such as KT5823 and Rp-8-Br-PET-cGMPS show significantly lower potency [1]. Furthermore, MBP146-78 exhibits distinct species-specific activity (e.g., sub-nanomolar IC50 for E. tenella PKG versus 210 nM cellular IC50 against T. gondii) , and its effects on lytic parasite growth are reversible upon washout . Substituting MBP146-78 with a generic PKG inhibitor risks experimental failure due to insufficient target engagement, off-target effects at higher concentrations, or an inability to recapitulate specific biological outcomes observed in published parasitology studies.

MBP146-78: Head-to-Head Potency Data


Superior PKG Inhibition vs. KT5823

MBP146-78 demonstrates significantly greater potency against cGMP-dependent protein kinase (PKG) compared to the widely used PKG inhibitor KT5823. In vitro enzymatic assays show MBP146-78 inhibits Eimeria tenella PKG with an IC50 of 0.7 nM , whereas KT5823 exhibits an IC50 of 234 nM against PKG under comparable conditions [1]. This represents an approximately 334-fold difference in inhibitory potency.

PKG inhibition Parasitology Kinase inhibitor

Higher Affinity for PKG I vs. Rp-8-Br-PET-cGMPS

MBP146-78 demonstrates superior inhibitory potency against PKG I compared to the cGMP analog-based inhibitor Rp-8-Br-PET-cGMPS. MBP146-78 inhibits E. tenella PKG with an IC50 of 0.7 nM , while Rp-8-Br-PET-cGMPS acts as a competitive inhibitor of PKG I with a Ki of 30 nM [1]. Assuming comparable assay conditions, MBP146-78 exhibits approximately 43-fold higher affinity/potency.

PKG I inhibition cGMP signaling Competitive inhibitor

Differential Potency Across Parasite PKG Isoforms

MBP146-78 exhibits distinct, quantifiable differences in potency against PKG enzymes from various apicomplexan parasites. Against the Eimeria tenella PKG enzyme, MBP146-78 has an IC50 of 0.7 nM , while against the Toxoplasma gondii PKG enzyme, the IC50 is 1 nM . In cellular assays, MBP146-78 inhibits T. gondii tachyzoite replication with an IC50 of 210 nM . This profile of sub-nanomolar enzymatic inhibition coupled with higher nanomolar cellular activity is distinct from other PKG inhibitors and provides a unique tool for investigating species-specific PKG biology.

Parasitic PKG Species selectivity Antiparasitic

Reversible Cytostatic Activity on T. gondii

MBP146-78 suppresses the lytic growth of T. gondii tachyzoites in a reversible manner, a property that differentiates it from irreversible or slowly reversible inhibitors. In vitro, treatment of T. gondii-infected human foreskin fibroblasts with 2 μM MBP146-78 for up to 7 days followed by washout results in complete lysis of the HFF monolayer , indicating that the antiparasitic effect is fully reversible. This contrasts with compounds that induce irreversible parasite killing or long-lasting growth arrest.

Reversible inhibition Cytostatic Toxoplasma gondii

MBP146-78 Research Applications


Apicomplexan PKG Functional Studies

MBP146-78 is ideally suited for dissecting PKG-mediated signaling pathways in apicomplexan parasites. Its sub-nanomolar IC50 values for Eimeria tenella and Toxoplasma gondii PKG enzymes enable complete target inhibition at low concentrations, minimizing off-target effects. The compound has been successfully employed in phosphoproteomic studies to identify PKG downstream targets in Neospora caninum [1], demonstrating its utility in systems-level analyses of parasite biology.

PKG Target Validation for Coccidiosis & Toxoplasmosis

MBP146-78 serves as a critical tool compound for validating PKG as a drug target for coccidiosis and toxoplasmosis. Its potent inhibition of Eimeria tenella PKG (IC50 = 0.7 nM) and effective anticoccidial activity in vivo provide a benchmark for evaluating novel PKG inhibitors in preclinical models. Similarly, its cytostatic activity against T. gondii (cellular IC50 = 210 nM) enables dose-response studies in cell-based models of infection.

PKG-Dependent Egress & Motility Mechanisms

MBP146-78 is a valuable probe for investigating PKG's role in regulating parasite egress, invasion, and gliding motility. The reversible nature of its cytostatic effect allows for precise temporal control of PKG activity in live-cell imaging experiments. Studies have shown that PKG inhibition by MBP146-78 impairs microneme secretion and reduces intracellular calcium levels in Neospora caninum [1], providing a framework for analogous investigations in other apicomplexan parasites.

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